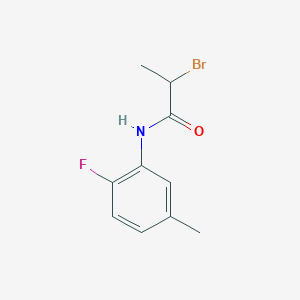

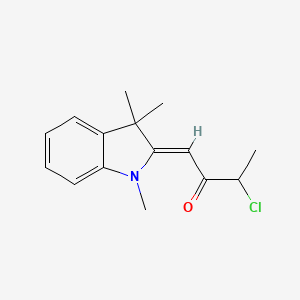

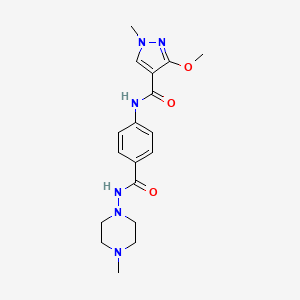

甲基(1R,2R)-2-(2-氨基-1,3-噻唑-4-基)环丙烷-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of cyclopropane-based compounds, including those similar to "Methyl (1R,2R)-2-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate," often involves strategies that ensure the formation of the cyclopropane ring with desired substituents. For example, Kazuta et al. (2003) explored the synthesis of cyclopropane-based histamine analogs, utilizing chiral cyclopropane units as key intermediates (Kazuta et al., 2003). This approach underlines the versatility and challenges in constructing cyclopropane rings with precise stereochemistry and functionalization.

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is crucial for their biological activity and chemical reactivity. The constrained geometry of the cyclopropane ring, coupled with the presence of amino and thiazolyl groups, affects the molecule's conformation and interaction with biological targets. Structural analyses, often through X-ray crystallography or computational methods, provide insights into the stereochemical arrangement and its implications on reactivity and interaction.

Chemical Reactions and Properties

Cyclopropane-containing compounds exhibit unique reactivity patterns due to the strain in the three-membered ring and the electronic effects of substituents. The amino and thiazolyl groups introduce sites for nucleophilic and electrophilic reactions, respectively, enabling a variety of chemical transformations. Studies like those by Sharba et al. (2005) on heterocyclic derivatives of cyclopropane dicarboxylic acid highlight the reactivity and potential for generating diverse molecular architectures (Sharba et al., 2005).

科学研究应用

合成构象限制氨基酸

采用甲基(1R,2R)-2-(2-氨基-1,3-噻唑-4-基)环丙烷-1-羧酸酯合成环丙基氨基酸是一个重要的研究领域。环丙基氨基酸由于其构象限制在药物化学中发挥着关键作用,这可以导致增强的生物活性和选择性。例如,利用相关环丙基羧酸酯的Wittig烯化反应已被用于获得对映纯的环丙基氨基酸,展示了该化合物在生成具有潜在药用应用的新的、构象受限的氨基酸方面的实用性 (Cativiela, Díaz-de-Villegas, & Jiménez, 1996)。

手性环丙烷单元的开发

研究还集中在开发多用途的顺式和反式二碳取代手性环丙烷单元,用于合成生物活性化合物的构象限制类似物。这包括合成(1S,2R)-和(1R,2R)-2-氨甲基-1-(1H-咪唑-4-基)环丙烷作为组胺的类似物,突显了该化合物在限制生物活性化合物的构象以研究生物活性构象并改善活性方面的作用 (Kazuta, Matsuda, & Shuto, 2002)。

酶抑制剂的合成

此外,甲基(1R,2R)-2-(2-氨基-1,3-噻唑-4-基)环丙烷-1-羧酸酯在酶抑制剂的合成中起着前体的作用。例如,它已被用于开发用于1-氨基环丙烷-1-羧酸脱氨酶的强效抑制剂,这是植物激素调节中涉及的一种酶。这一应用突显了该化合物在农药研究和新型生长调节剂或除草剂的开发中的潜力 (Zhao & Liu, 2002)。

属性

IUPAC Name |

methyl (1R,2R)-2-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-12-7(11)5-2-4(5)6-3-13-8(9)10-6/h3-5H,2H2,1H3,(H2,9,10)/t4-,5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWKPFKVCNCIMT-RFZPGFLSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1C2=CSC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H]1C2=CSC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (1R,2R)-2-(2-amino-1,3-thiazol-4-yl)cyclopropane-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride](/img/structure/B2490216.png)

![(E)-2-amino-N-(3-isopropoxypropyl)-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2490221.png)

![2-(4-chlorophenyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2490222.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2490223.png)